

Application Notes: GHK-Cu Peptide for Promoting Angiogenesis In Vitro

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Compound of Interest

Compound Name: *Copper Histidine*

Cat. No.: B077661

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Introduction

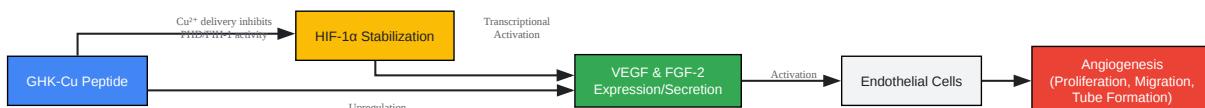
The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (GHK-Cu) is a naturally occurring peptide fragment known for its significant role in wound healing and tissue regeneration.^{[1][2][3]} Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in these regenerative activities. GHK-Cu has demonstrated potent pro-angiogenic effects in various in vitro models, primarily by stimulating endothelial cell proliferation, migration, and differentiation.^{[4][5][6]} Its mechanism of action involves the upregulation of key angiogenic growth factors and the modulation of the extracellular matrix.^{[1][7]} These properties make GHK-Cu a compelling molecule for researchers in regenerative medicine, tissue engineering, and drug development focused on therapeutic angiogenesis.

These application notes provide an overview of the mechanisms of GHK-Cu in promoting angiogenesis and detailed protocols for key in vitro assays to evaluate its bioactivity.

Mechanism of Action

GHK-Cu promotes angiogenesis through a multi-faceted mechanism. A primary function is the delivery of copper ions (Cu²⁺), an essential cofactor for enzymes involved in extracellular matrix remodeling and a known angiogenic factor itself.^{[4][8]} GHK-Cu stimulates the expression and secretion of crucial pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF-2).^{[1][5][9]}

Furthermore, copper delivered by GHK can stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1 α) protein, even under normoxic conditions.[7] HIF-1 α is a key transcription factor that upregulates the expression of numerous angiogenic genes, including VEGF.[7][10]



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GHK-Cu Signaling Pathway in Angiogenesis.

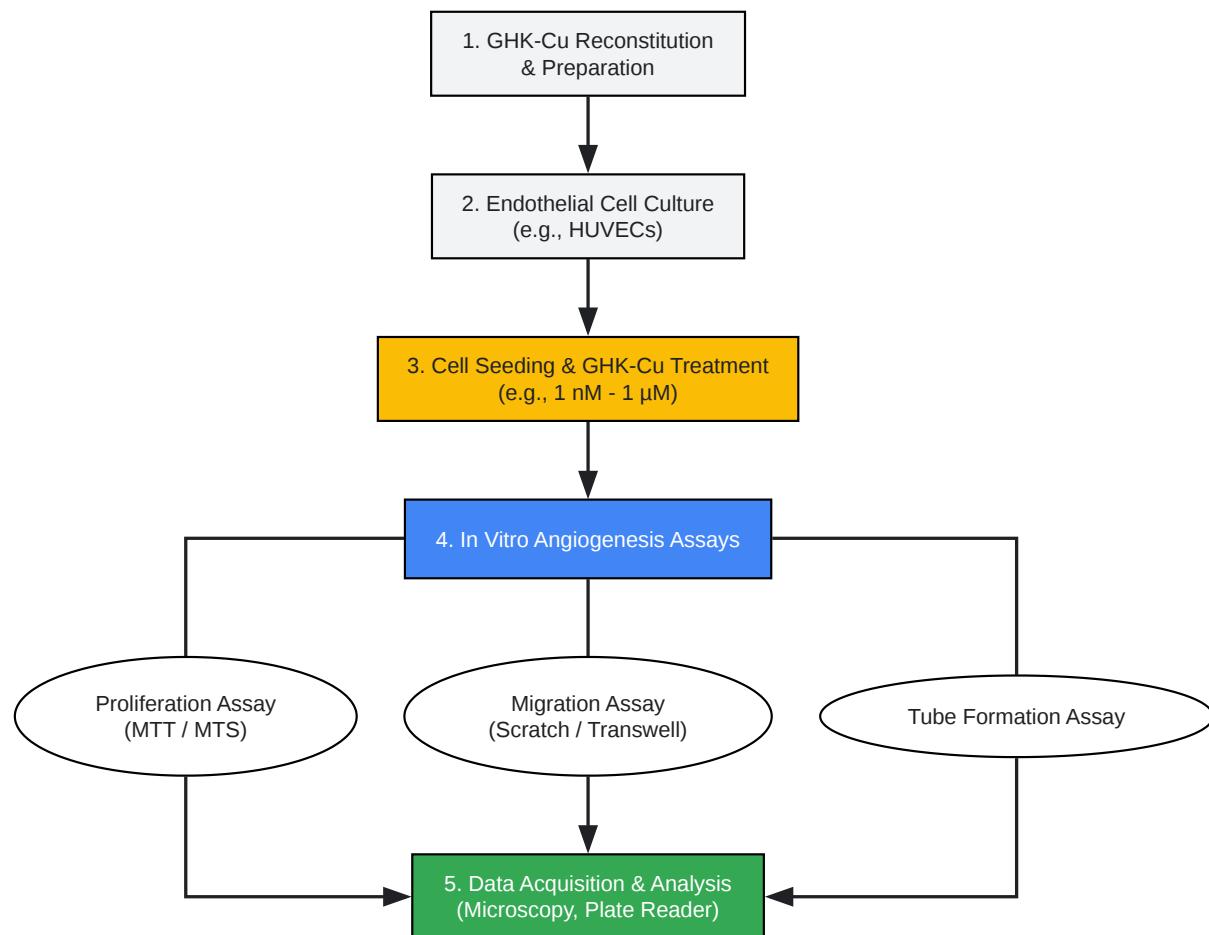
Summary of In Vitro Effects of GHK-Cu

Quantitative data from studies on Human Umbilical Vein Endothelial Cells (HUVECs) highlight the pro-angiogenic efficacy of GHK-Cu.

Parameter Measured	Cell Type	Treatment	Result (Fold Increase vs. Control)	Reference
Cell Proliferation/Viability	HUVEC	GHK-Cu	1.36 - 1.56	[4]
FGF-2 Secretion	HUVEC	GHK-Cu	3.4	[4]
VEGF Secretion	HUVEC	GHK-Cu	3.3	[4]
VEGF & bFGF Expression	Human Dermal Fibroblasts	1 nM GHK-Cu	Significant Increase	[5][9]

Experimental Protocols

A typical workflow for assessing the pro-angiogenic potential of GHK-Cu involves preparing the peptide, treating cultured endothelial cells, and performing a series of functional assays.



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General Experimental Workflow for GHK-Cu Assessment.

Protocol 1: Reconstitution and Storage of GHK-Cu

This protocol details the proper reconstitution of lyophilized GHK-Cu for in vitro experiments.
[11]

Materials:

- Lyophilized GHK-Cu peptide

- Sterile water for injection or bacteriostatic water
- Sterile syringes and needles
- 70% Isopropyl alcohol swabs
- Sterile, light-protected microcentrifuge tubes

Procedure:

- Allow the vial of lyophilized GHK-Cu to equilibrate to room temperature for 15-20 minutes.
- Wipe the rubber stoppers of the GHK-Cu vial and the sterile water vial with an alcohol swab.
- Using a sterile syringe, slowly inject the desired volume of sterile water into the GHK-Cu vial. Direct the stream against the side of the vial to avoid foaming. A common stock concentration is 1-10 mg/mL.
- Gently swirl the vial until the powder is fully dissolved. Do not shake vigorously, as this can degrade the peptide. The resulting solution should be a clear, blue liquid.
- Aliquot the reconstituted solution into single-use, sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the lyophilized powder at -20°C. Store the reconstituted stock solution at 2-8°C for up to 30 days or at -20°C for longer-term storage. Protect from light.[\[11\]](#)

Protocol 2: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.

Materials:

- HUVECs (passage 2-6 recommended)
- Complete endothelial cell growth medium (e.g., Medium 200PRF with LSGS)
- Basement Membrane Extract (BME), such as Matrigel® or Geltrex™

- Chilled, sterile 24-well or 48-well culture plates
- Reconstituted GHK-Cu (prepare working solutions in culture medium)
- Calcein AM (for fluorescent visualization, optional)

Procedure:

- Plate Coating: Thaw the BME on ice overnight at 4°C.[\[12\]](#) Using pre-chilled pipette tips, add a sufficient volume of BME (e.g., 250 µL for a 24-well plate) to each well, ensuring the entire surface is covered.[\[12\]](#)[\[13\]](#)
- Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[\[12\]](#)[\[13\]](#)
- Cell Preparation: Harvest HUVECs and resuspend them in serum-starved or low-serum medium to a concentration of 2.5-3.5 x 10⁵ cells/mL.
- Cell Seeding: Prepare treatment conditions by diluting GHK-Cu stock solution into the cell suspension to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM). Include a vehicle control (medium without GHK-Cu).
- Gently add the cell suspension (e.g., 300 µL containing ~75,000 cells for a 24-well plate) onto the solidified BME layer.[\[13\]](#)
- Incubation: Incubate the plate at 37°C and 5% CO₂. Tube formation typically begins within 2-4 hours and is well-developed by 6-12 hours.[\[13\]](#)
- Visualization and Quantification:
 - Examine the formation of capillary-like networks using an inverted phase-contrast microscope.
 - (Optional) For fluorescent imaging, stain cells with Calcein AM for 30 minutes before imaging.[\[12\]](#)[\[14\]](#)
 - Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 3: Cell Migration (Wound Healing/Scratch) Assay

This assay measures collective cell migration, mimicking the process of cells moving to close a "wound."

Materials:

- HUVECs
- Complete endothelial cell growth medium
- Sterile 6-well or 12-well plates
- Sterile 200 μ L pipette tip or cell culture insert
- Reconstituted GHK-Cu

Procedure:

- Create Monolayer: Seed HUVECs in a multi-well plate and grow until they form a confluent monolayer.
- Create Wound: Using a sterile 200 μ L pipette tip, create a linear "scratch" or wound in the center of the cell monolayer.[\[15\]](#) Alternatively, use a culture insert to create a more uniform cell-free gap.
- Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
- Treatment: Add fresh low-serum medium containing the desired concentrations of GHK-Cu or vehicle control to the wells.
- Image Acquisition: Immediately after adding the treatment medium, capture an initial image of the scratch (T=0) using an inverted microscope.
- Incubation: Incubate the plate at 37°C and 5% CO2.

- Time-Lapse Imaging: Capture images of the same scratch area at regular intervals (e.g., every 4, 8, and 12 hours) until the wound in the control group is nearly closed.
- Quantification: Measure the width of the scratch or the cell-free area at each time point for all conditions. Calculate the percentage of wound closure relative to the initial area.[\[16\]](#)

$$\text{Wound Closure (\%)} = [(\text{Area at T=0} - \text{Area at T=x}) / \text{Area at T=0}] * 100$$

Protocol 4: Cell Proliferation (MTT/MTS) Assay

This colorimetric assay quantifies cell viability and proliferation.

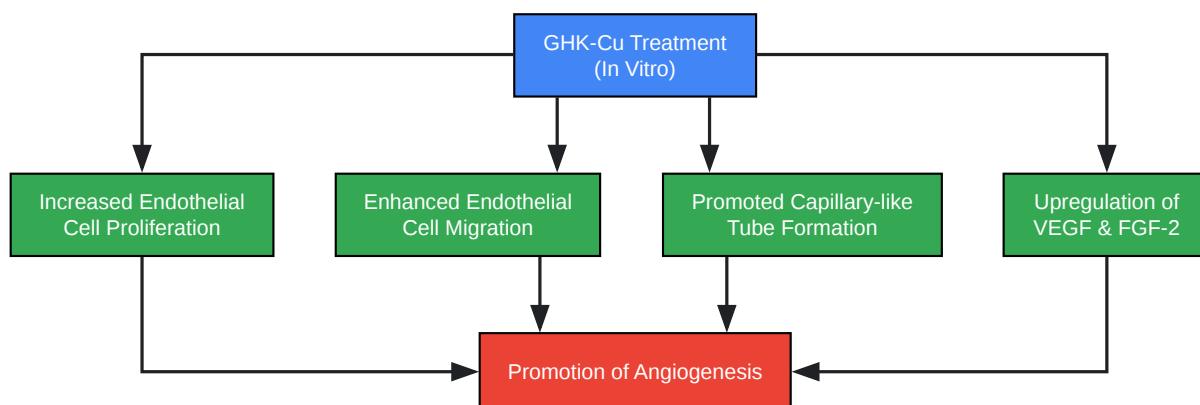
Materials:

- HUVECs
- Complete endothelial cell growth medium
- Sterile 96-well plates
- Reconstituted GHK-Cu
- MTT or MTS reagent
- Solubilization solution (for MTT assay)
- Microplate reader

Procedure:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μL of complete medium. Allow cells to attach overnight.
- Treatment: Replace the medium with fresh low-serum medium containing various concentrations of GHK-Cu or vehicle control.
- Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

- Reagent Addition: Add 10-20 μ L of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- Measurement:
 - For MTS: Read the absorbance directly at 490 nm using a microplate reader.
 - For MTT: Add the solubilization solution to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.
- Analysis: Calculate the percentage of cell proliferation relative to the vehicle control after subtracting the background absorbance from blank wells.



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Logical Relationship of GHK-Cu's In Vitro Effects.

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